molecular formula C8H7BrN2O2 B217870 Morpholinoanthracycline MY5 CAS No. 105026-51-5

Morpholinoanthracycline MY5

Cat. No. B217870
CAS RN: 105026-51-5
M. Wt: 553.6 g/mol
InChI Key: PZDDFOVYPMXMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholinoanthracycline MY5 is a novel anthracycline-based drug that has shown promising results in scientific research studies. It is a synthetic analog of the natural anthracycline antibiotic, daunorubicin, and has been designed to overcome some of the limitations of traditional anthracyclines.

Mechanism of Action

MY5 exerts its anticancer effects by intercalating into DNA and inhibiting DNA synthesis. It also induces apoptosis, or programmed cell death, in cancer cells. MY5 has been shown to be more effective than traditional anthracyclines in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
MY5 has been shown to have a lower toxicity profile than traditional anthracyclines. It has also been shown to have a longer half-life and a higher bioavailability. MY5 has been shown to induce less cardiotoxicity and nephrotoxicity than traditional anthracyclines.

Advantages and Limitations for Lab Experiments

The advantages of using MY5 in lab experiments include its efficacy against a variety of cancer cell lines, its lower toxicity profile, and its longer half-life. The limitations of using MY5 in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

For MY5 research include studying its efficacy in combination with other anticancer drugs, studying its anti-inflammatory properties in animal models, and optimizing its synthesis method to reduce its cost and increase its availability. MY5 has shown promising results in scientific research studies, and further research is needed to fully understand its potential in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of MY5 involves the modification of the daunorubicin molecule by the addition of a morpholine ring and a methoxy group at the C-5 position. This modification enhances the drug's stability and reduces its toxicity. The synthesis method of MY5 has been described in detail in various scientific research studies.

Scientific Research Applications

MY5 has been extensively studied for its anticancer properties. It has been shown to be effective against a variety of cancer cell lines, including leukemia, breast, and lung cancer. MY5 has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

105026-51-5

Product Name

Morpholinoanthracycline MY5

Molecular Formula

C8H7BrN2O2

Molecular Weight

553.6 g/mol

IUPAC Name

9-ethyl-4,6,9-trihydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C30H35NO9/c1-3-30(37)13-16-11-18-25(29(36)24-17(27(18)34)5-4-6-20(24)32)28(35)23(16)21(14-30)40-22-12-19(26(33)15(2)39-22)31-7-9-38-10-8-31/h4-6,11,15,19,21-22,26,32-33,35,37H,3,7-10,12-14H2,1-2H3

InChI Key

PZDDFOVYPMXMLL-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

synonyms

morpholinoanthracycline MY5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.